molecular formula C8H6BrNZn B1148197 4-Cyanobenzylzinc bromide CAS No. 135579-87-2

4-Cyanobenzylzinc bromide

Cat. No. B1148197
M. Wt: 261.43
InChI Key:
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Description

4-Cyanobenzylzinc bromide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of N-heterocyclic carbene (NHC) complexes and their potential applications in catalysis and material science. Its unique properties and reactivity make it a valuable subject for research.

Synthesis Analysis

The synthesis of related NHC complexes involving 4-cyanobenzyl-substituted compounds has been explored through reactions with silver(I) oxide and chloro(dimethylsulfido)gold(I), demonstrating the versatility of 4-cyanobenzyl derivatives in forming NHC complexes with potential cytotoxic properties (Patil et al., 2011).

Molecular Structure Analysis

Structural characterization of similar compounds shows that these complexes can exhibit different polymorphic forms and solid-state structures, highlighting the structural diversity attainable with 4-cyanobenzyl modifications (Patil et al., 2011).

Chemical Reactions and Properties

The inclusion of 4-cyanobenzyl groups in NHC complexes has been studied for their chemical reactivity and potential as cytotoxic agents, showing promising preliminary in vitro cytotoxicity against specific cell lines, which suggests applications in medicinal chemistry (Patil et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of 4-cyanobenzylzinc bromide itself were not identified, research on related compounds provides insights into the potential physical characteristics of such compounds, including solubility, stability, and crystallinity, which are crucial for their practical applications.

Chemical Properties Analysis

The chemical properties of 4-cyanobenzyl derivatives, particularly their reactivity in forming NHC complexes, highlight the compound's utility in synthesizing complexes with varied chemical and biological activities. The ability to form stable complexes with metals suggests a wide range of catalytic and pharmaceutical applications (Patil et al., 2011).

Scientific Research Applications

  • A study on the electrochemical behavior of 4-nitrobenzyl bromide, used as a catalyst for the reduction of CO2 and as an initial substrate for electrosynthesis, might offer parallels in understanding similar applications for 4-Cyanobenzylzinc bromide, given their structural similarities (Mohammadzadeh et al., 2020).

  • The use of derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide in the study of photoluminescent properties and theoretical simulations provides an example of how structurally similar compounds like 4-Cyanobenzylzinc bromide could be utilized in photophysical research (Weng et al., 2018).

  • Research on nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride could be relevant in understanding the reactivity and solvolysis behavior of 4-Cyanobenzylzinc bromide, given their chemical similarities (Liu et al., 1998).

Safety And Hazards

4-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It’s also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

bromozinc(1+);4-methanidylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQOIOPGDXHKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302895
Record name Bromo[(4-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzylzinc bromide

CAS RN

135579-87-2
Record name Bromo[(4-cyanophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
HV Motwani, M Larhed - European Journal of Organic …, 2013 - Wiley Online Library
… When 4-cyanobenzylzinc bromide (2b) was used instead of 2a for the reaction with 1a, product 3k was obtained in moderate yield (66 %), suggesting that the reaction protocol could …
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2015 - ACS Publications
Human Toll-like receptor 8 (hTLR8) is expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells. Engagement by TLR8 agonists evokes a distinct cytokine …
Number of citations: 55 pubs.acs.org

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